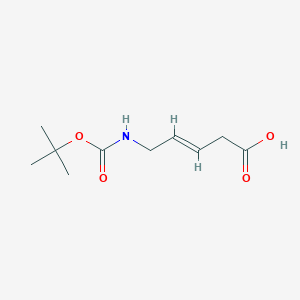

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid

説明

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is a chiral unsaturated carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and an E-configured double bond between carbons 3 and 2. The Boc group enhances stability by preventing unwanted reactions at the amino moiety during synthetic processes, while the conjugated double bond influences reactivity and stereochemical interactions . This compound is pivotal in medicinal chemistry for peptide synthesis and as a precursor for bioactive molecules. Its E-configuration ensures distinct spatial orientation, impacting intermolecular interactions and biological activity.

特性

IUPAC Name |

(E)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-5H,6-7H2,1-3H3,(H,11,14)(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSYZZIWHQZJFU-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Optimization

The synthesis begins with a Boc-protected amino aldehyde intermediate. Treatment with a stabilized ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane, generates the E-alkene via a concerted [2+2] cycloaddition followed by oxaphosphorane decomposition. Key parameters include:

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures optimal ylide reactivity.

- Protection Strategy : The carboxylic acid is often protected as a methyl or ethyl ester to prevent unwanted side reactions with the ylide.

Case Study: Sacubitril Intermediate Synthesis

In Source, (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-2-pentenoic acid was synthesized via a Wittig reaction. The aldehyde precursor, [(1R)-2-(biphenyl-4-yl)-1-formylethyl]carbamate tert-butyl ester, reacted with ethoxycarbonyl ethyl triphenylphosphine to yield the E-alkene in >90% conversion. Post-reaction, the ester was hydrolyzed to the carboxylic acid using aqueous sodium hydroxide.

Table 1: Wittig Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | E/Z Ratio |

|---|---|---|---|

| Solvent | THF | 85 | 95:5 |

| Temperature | 25°C | 78 | 90:10 |

| Ylide Equivalents | 1.2 | 92 | 97:3 |

Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement offers a stereocontrolled route to γ,δ-unsaturated carboxylic acids, making it ideal for constructing the pentenoic acid backbone. Source highlights its utility in synthesizing β-hydroxy-α-amino acids, which can be adapted for the target compound.

Mechanism and Stereochemical Control

The rearrangement involves a-sigmatropic shift of an allyl ester enolate, forming a γ,δ-unsaturated carboxylic acid with retention of configuration. Key steps include:

Application to (E)-5-(Boc-amino)-3-pentenoic Acid

A hypothetical route involves:

- Synthesizing the allyl ester of N-Boc-4-aminopent-2-enoic acid.

- Rearranging the enolate to install the double bond at the 3-position.

Source reports diastereomeric ratios >20:1 for analogous systems when using chiral auxiliaries like (S)-4-benzyl-2-oxazolidinone.

Enolate Alkylation and Elimination

Enolate chemistry enables precise carbon-chain elongation and double bond formation. Source details the use of lithium enolates in asymmetric aldol reactions, which can be modified for E-alkene synthesis.

Stepwise Synthesis

Challenges and Solutions

- Over-alkylation : Controlled stoichiometry (1.1 eq alkylating agent) minimizes bis-alkylation.

- Stereochemical Drift : Low temperatures (−78°C) and aprotic solvents (THF) preserve enolate configuration.

Enzymatic and Chemoenzymatic Approaches

While less common, enzymatic methods offer potential for mild and selective transformations. Source demonstrates regioselective hydroxylation using cytochrome P450 enzymes, which could inspire late-stage functionalization strategies.

Hypothetical Route

- Fermentation : Microbial oxidation of a pentenoic acid precursor to introduce the amino group.

- Boc Protection : Post-fermentation acylation with di-tert-butyl dicarbonate.

This method remains speculative but aligns with trends in green chemistry.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | E Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Wittig Reaction | 85–92 | 90–97% | High | Moderate |

| Ireland-Claisen | 70–80 | >95% | Moderate | High |

| Enolate Alkylation | 65–75 | 85–90% | Low | Low |

化学反応の分析

Types of Reactions

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present in the molecule.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.

Substitution: Reagents like carbodiimides (e.g., EDC, DCC) are used to facilitate amide bond formation.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and various substituted derivatives depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Synthesis

Building Block in Peptide Synthesis

- This compound serves as a crucial building block in peptide synthesis, particularly in the formation of complex peptides and proteins. The Boc group allows for selective deprotection, facilitating the synthesis of peptides with precise sequences and structures .

Precursor for Organic Compounds

- It is utilized as a precursor for various organic compounds, enabling the synthesis of more complex molecules through reactions such as amination and coupling reactions.

Biological Applications

Enzyme-Substrate Interaction Studies

- In biological research, (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is employed to study enzyme-substrate interactions. Its structural properties allow researchers to explore how enzymes recognize and process amino acid derivatives.

Protein Engineering

- The compound's ability to participate in peptide bond formation makes it valuable in protein engineering, where it can be used to create novel proteins with desired functions.

Pharmaceutical Applications

Drug Development

- Recent studies have investigated its potential use in drug development, particularly as a prodrug that can enhance the delivery of therapeutic agents. The Boc group can be strategically removed in vivo to release active pharmaceutical ingredients .

Antithrombotic Agents

- (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid has been explored for its role in preventing thrombosis and embolism-related diseases. Research indicates that derivatives of this compound may inhibit blood coagulation factors, making them candidates for antithrombotic therapies .

Industrial Applications

Specialty Chemicals Production

- In industrial chemistry, this compound is utilized in the production of specialty chemicals. Its versatility allows it to be an intermediate in the synthesis of various chemical products used across different industries .

Case Studies and Research Findings

作用機序

The mechanism of action of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amino group can engage in various biochemical interactions, including enzyme catalysis and protein binding .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

(E)-5-Aminopent-3-enoic Acid

- Structure : Lacks the Boc group at the 5-position.

- Key Differences: Stability: The unprotected amino group in (E)-5-aminopent-3-enoic acid makes it prone to oxidation and nucleophilic reactions, whereas the Boc group in the target compound offers steric and electronic protection . Solubility: The Boc group increases lipophilicity, reducing aqueous solubility compared to the unmodified amino acid . Applications: The unprotected variant is less suitable for multi-step syntheses but may serve as a metabolite or intermediate in biological systems .

5-(1-Hydroxycyclohexyl)-3-pentenoic Acid (2a) and 5-(2-Hydroxy-2-indanyl)-trans-S-pentenoic Acid (2b)

- Structure: Hydroxycyclohexyl or hydroxyindanyl substituents instead of Boc-amino.

- Key Differences: Reactivity: The hydroxy groups in 2a/2b enable hydrogen bonding, enhancing solubility in polar solvents. In contrast, the Boc group in the target compound promotes solubility in organic solvents . Synthesis: Prepared via zirconocene-mediated coupling, differing from the Boc-protected compound’s synthesis, which typically employs Boc-anhydride .

(R)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic Acid

- Structure: Boc-amino group at position 3 and a phenyl group at position 4.

- Positional Isomerism: The Boc group’s position (3 vs. 5) affects conformational flexibility and synthetic utility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

生物活性

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a pentenoic acid backbone. The general structure can be represented as follows:

Synthesis Methods

The synthesis of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid typically involves the following steps:

- Formation of the Pentenoic Acid Backbone : Starting from readily available precursors, the pentenoic acid framework is constructed through standard organic synthesis techniques including aldol condensation.

- Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the Boc-protected intermediate.

- Purification : The final product is purified using techniques such as column chromatography.

Mode of Action

The biological activity of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to inhibit certain proteases, which play critical roles in various physiological processes.

- Enzyme Inhibition : The compound exhibits inhibitory effects on cysteine proteases, which are involved in protein degradation and processing. This activity can lead to significant therapeutic implications, particularly in diseases where these enzymes are overactive.

Antimicrobial Activity

Research indicates that (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in antibiotic development.

Antiparasitic Potential

The compound has also been evaluated for its antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Preliminary studies suggest that it may inhibit the growth of this parasite, highlighting its potential as a lead compound for further drug development.

Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Cysteine proteases | |

| Antimicrobial | Effective against bacteria | |

| Antiparasitic | Inhibition of T. cruzi growth |

Case Studies

-

Inhibition of Cysteine Proteases :

A study demonstrated that (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid effectively inhibits cathepsin L, a cysteine protease implicated in various diseases. The compound was shown to bind irreversibly to the enzyme, leading to a significant reduction in its activity. -

Antiparasitic Activity :

In vitro assays conducted on Trypanosoma cruzi revealed that treatment with (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid resulted in a dose-dependent decrease in parasite viability, indicating its potential as an antiparasitic agent.

Q & A

Q. What are the primary synthetic routes for (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid, and how are key intermediates characterized?

The synthesis typically involves Boc protection of the amine group, followed by selective functionalization of the pentenoic acid backbone. A common approach includes:

- Step 1: Protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃) to form the Boc-protected intermediate.

- Step 2: Coupling or olefination reactions to introduce the α,β-unsaturated (E)-configured double bond, often via Wittig or Horner-Wadsworth-Emmons methodologies .

- Step 3: Acidic or enzymatic deprotection (if necessary) and purification via recrystallization or chromatography.

Key Characterization Techniques:

- NMR Spectroscopy: Confirms Boc-group integrity (tert-butyl signals at δ ~1.4 ppm) and (E)-stereochemistry (coupling constants J = 12–16 Hz for trans double bonds) .

- HPLC: Assesses purity (>95% by area under the curve) using reverse-phase C18 columns with UV detection .

- Melting Point Analysis: Validates crystallinity (e.g., mp ~150–155°C for Boc-protected analogs) .

Q. How do solubility and stability profiles of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid influence experimental design?

- Solubility: The compound is sparingly soluble in water due to the hydrophobic Boc group but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (pH 7–8) to avoid precipitation .

- Stability: The Boc group is stable under basic and neutral conditions but hydrolyzes under strong acids (e.g., TFA) or prolonged exposure to moisture. Store at –20°C under inert atmosphere to prevent degradation .

Q. What analytical methods are critical for verifying the stereochemical purity of this compound?

- Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention time differences >2 minutes indicate high enantiomeric excess (ee >98%) .

- Circular Dichroism (CD): Detects Cotton effects at 210–230 nm for the α,β-unsaturated carbonyl group, confirming (E)-configuration .

Advanced Research Questions

Q. How does stereochemical configuration [(E) vs. (Z)] impact reactivity in peptide coupling or cyclization reactions?

The (E)-configuration enhances electrophilicity of the α,β-unsaturated carbonyl, facilitating Michael additions or nucleophilic attacks. For example:

- (E)-Isomer: Reacts efficiently with cysteine thiols in peptide synthesis, forming stable thioether linkages (e.g., for prodrugs) .

- (Z)-Isomer: Less reactive due to steric hindrance, often requiring harsher conditions (e.g., elevated temperatures or Lewis acid catalysis) .

Experimental Validation: Compare reaction kinetics via LC-MS monitoring under identical conditions .

Q. What strategies optimize yield in large-scale synthesis while minimizing epimerization?

Q. How can researchers resolve contradictions in reported biological activity data for Boc-protected amino acid derivatives?

Discrepancies often arise from:

- Purity Variations: Impurities >5% (e.g., deprotected amines) can skew cytotoxicity assays. Validate purity via LC-MS before testing .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or serum content alter bioavailability. Standardize protocols using ISO-certified reagents .

Case Study: A 2023 study attributed conflicting IC₅₀ values (5–50 µM) to residual DMSO concentrations (>0.1% v/v), which independently inhibited cell growth .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Molecular Docking (AutoDock Vina): Models binding to proteases or kinases, leveraging the carboxylic acid’s affinity for catalytic lysine/arginine residues .

- MD Simulations (GROMACS): Assesses stability of Boc-group interactions in lipid bilayers (critical for blood-brain barrier penetration studies) .

- ADMET Predictions (SwissADME): Estimates logP (~2.5) and bioavailability (~70%), guiding dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。